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molecular formula C22H20Cl2O4 B1203143 1,4-Bis((2-chloro-4-methoxyphenoxy)methyl)benzene CAS No. 146949-20-4

1,4-Bis((2-chloro-4-methoxyphenoxy)methyl)benzene

Cat. No. B1203143
M. Wt: 419.3 g/mol
InChI Key: SLFZXMGBSNPIQC-UHFFFAOYSA-N
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Patent
US05559133

Procedure details

To a stirred mixture of 10.0 g of 2-chloro-4-methoxyphenol and 2.5 g of NaOH in 50 mL of DMF add 7.0 g of α, α'-dibromo-p-xylene and stir the so-formed reaction mixture at room temperature for 4 hrs. Add 300 mL of water and filter the crude precipitated solid. Purify the crude product by re-crystallization from the methylene chloride to produce 9.12 g of 1,1'-[1,4-phenylene bis(methylenoxy)]-bis [2-chloro-4methoxybenzene] as a pure compound.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[OH:10].[OH-:11].[Na+].Br[CH2:14][C:15]1[CH:20]=[CH:19][C:18]([CH2:21]Br)=[CH:17][CH:16]=1.O.CN([CH:27]=[O:28])C>>[C:18]1([CH2:21][O:11][C:3]2[CH:4]=[CH:5][C:6]([O:28][CH3:27])=[CH:7][C:2]=2[Cl:1])[CH:19]=[CH:20][C:15]([CH2:14][O:10][C:3]2[CH:4]=[CH:5][C:6]([O:8][CH3:9])=[CH:7][C:2]=2[Cl:1])=[CH:16][CH:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)OC)O
Name
Quantity
2.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)CBr
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the so-formed reaction mixture at room temperature for 4 hrs
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filter the crude
CUSTOM
Type
CUSTOM
Details
precipitated solid
CUSTOM
Type
CUSTOM
Details
Purify the crude product
CUSTOM
Type
CUSTOM
Details
by re-crystallization from the methylene chloride

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)COC1=C(C=C(C=C1)OC)Cl)COC1=C(C=C(C=C1)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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